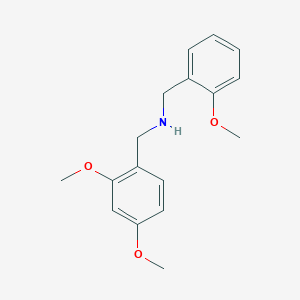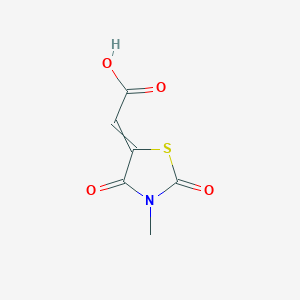
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is an organic compound that features a bromophenyl group and a benzoxazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide typically involves the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Amide Bond Formation: The final step involves coupling the bromophenyl group with the benzoxazole derivative using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the benzoxazole ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be incorporated into polymers to enhance their properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in the study of biological systems due to its ability to interact with various biomolecules.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments.
Agriculture: Potential use in the development of agrochemicals.
作用機序
The mechanism by which N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzoxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
- N-(3-chlorophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
Uniqueness
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide is unique due to the specific positioning of the bromine atom, which can significantly influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
特性
IUPAC Name |
N-(3-bromophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3/c17-11-4-3-5-12(10-11)18-15(20)8-9-19-13-6-1-2-7-14(13)22-16(19)21/h1-7,10H,8-9H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZBDOJJJXSKSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B353378.png)
![3-(2-furyl)-N-[4-(4-morpholinylcarbonyl)phenyl]acrylamide](/img/structure/B353381.png)

![Acenaphtho[1,2-e][1,2,4]triazine-9-thiol](/img/structure/B353385.png)
![Ethyl 4-{[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B353386.png)


![4-[(4-Chlorophenyl)(hydroxy)methylene]-5-(4-nitrophenyl)dihydro-2,3-furandione](/img/structure/B353396.png)
![3-(4-Methylphenyl)-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B353401.png)


![[(E)-(4-chloro-2-oxo-3-phenyl-1,3-thiazol-5-yl)methylideneamino]urea](/img/structure/B353416.png)

